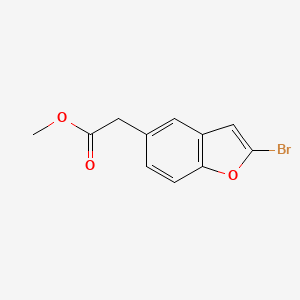

Methyl 2-(2-bromobenzofuran-5-yl)acetate

Description

Historical Context and Structural Significance of the Benzofuran (B130515) Core in Organic Synthesis

The exploration of benzofuran chemistry dates back to the 19th century, with early investigations laying the groundwork for what would become a rich and dynamic area of organic synthesis. The benzofuran scaffold is not merely a synthetic curiosity but is a recurring motif in a multitude of biologically active natural products. nih.gov This structural unit is a central feature in a variety of compounds that have demonstrated a wide spectrum of therapeutic properties. nih.gov

The significance of the benzofuran core is intrinsically linked to its versatile chemical nature, which allows for a wide range of functionalization strategies. The fusion of the electron-rich furan (B31954) ring with the aromatic benzene (B151609) ring results in a unique electronic distribution that influences its reactivity. This has enabled chemists to develop a diverse toolbox of synthetic methodologies for the construction and modification of the benzofuran system. The ability to introduce a variety of substituents at different positions of the benzofuran ring system is crucial for fine-tuning the biological activity and physical properties of the resulting molecules. Consequently, the benzofuran scaffold is often considered a "privileged structure" in medicinal chemistry, a core framework that can be readily adapted to interact with a wide range of biological targets.

Overview of Brominated Benzofurans as Strategic Synthons

Within the extensive family of benzofuran derivatives, brominated benzofurans have emerged as exceptionally valuable and versatile intermediates in organic synthesis. The introduction of a bromine atom onto the benzofuran skeleton provides a reactive handle that can be strategically exploited for the construction of more complex molecules. The carbon-bromine bond can be readily activated by various transition metal catalysts, most notably palladium complexes, to participate in a wide array of cross-coupling reactions.

This strategic utility allows for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions of the benzofuran core. Consequently, brominated benzofurans serve as key building blocks, or synthons, for the synthesis of highly substituted and functionally diverse benzofuran derivatives. Their application in palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Negishi couplings has become a cornerstone of modern synthetic strategies targeting complex natural products and novel pharmaceutical agents. The versatility of these reactions enables the introduction of a vast range of substituents, including aryl, alkyl, and alkynyl groups, thereby providing access to a broad chemical space for drug discovery and materials science.

Position of Methyl 2-(2-bromobenzofuran-5-yl)acetate within Benzofuran Ester Chemistry and its Synthetic Utility

The specific compound, this compound, represents a strategically functionalized benzofuran derivative that combines the synthetic versatility of a brominated benzofuran with the reactive potential of an ester side chain. While detailed, dedicated studies on this exact molecule are limited in publicly available scientific literature, its synthetic utility can be confidently inferred from the well-established reactivity of its constituent functional groups.

The key structural features of this compound are the bromine atom at the 2-position of the benzofuran ring and the methyl acetate (B1210297) group attached to the 5-position via a methylene (B1212753) bridge. The bromine at the 2-position serves as a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, thereby enabling the synthesis of a diverse library of 2-substituted benzofuran-5-yl-acetate derivatives.

The methyl ester functionality at the 5-position offers several avenues for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups such as amides, acid chlorides, or other esters. The methylene group adjacent to the ester provides a site for potential enolate chemistry, allowing for the introduction of additional substituents at the alpha-position of the acetate side chain.

Given these features, this compound is a valuable intermediate for the synthesis of more complex molecules. It can be envisioned as a key building block in the synthesis of novel compounds with potential applications in medicinal chemistry, where the benzofuran core often imparts biological activity. The strategic placement of the bromo and ester functionalities allows for a modular and convergent approach to the synthesis of complex target molecules.

| Property | Value |

| Molecular Formula | C11H9BrO3 |

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 2-(2-bromo-1-benzofuran-5-yl)acetate |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-1-benzofuran-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)5-7-2-3-9-8(4-7)6-10(12)15-9/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSDXAKZOZWJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2 Bromobenzofuran 5 Yl Acetate and Analogues

Strategies for Benzofuran (B130515) Ring Construction with 2-Bromination

The formation of the 2-bromobenzofuran (B1272952) ring is a key challenge addressed by several catalytic and non-catalytic methods. These strategies include catalytic cyclizations, oxidative pathways, and multi-component reactions, each offering unique advantages in accessing the target molecular architecture.

Catalytic methods, particularly those employing transition metals, are powerful tools for constructing the benzofuran ring. Palladium and copper are the most prominent metals used, though metal-free and organocatalytic alternatives are gaining traction as more sustainable options.

Palladium catalysis is a cornerstone of modern cross-coupling and cyclization chemistry, offering reliable routes to benzofurans. nih.govresearchgate.net One-pot procedures starting from 2-halophenols and terminal alkynes, which proceed through a Sonogashira coupling followed by a cyclization sequence, are a classic and dependable method. researchgate.net A notable advancement involves the palladium-catalyzed intramolecular cyclization of gem-dibromoalkenes. nih.gov This domino cyclization/coupling protocol provides a direct route to 2-bromobenzofuran derivatives. nih.gov

Another significant palladium-catalyzed approach is the ring closure of aryl o-bromobenzyl ketones. nih.gov More recently, methods involving C-H bond activation and oxidation have been developed. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes can proceed via a palladium-catalyzed C–H tandem activation/oxidation sequence to form the benzofuran ring. nih.govrsc.org

Table 1: Overview of Palladium-Catalyzed Benzofuran Synthesis Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Domino Cyclization/Coupling | gem-Dibromoalkenes | Direct route to 2-bromobenzofurans. nih.gov |

| Ring Closure | Aryl o-bromobenzyl ketones | Straightforward route to 2-arylbenzofurans. nih.gov |

| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Tandem reaction sequence, high efficiency. nih.govrsc.org |

Copper catalysis offers a cost-effective and efficient alternative to palladium for certain transformations. A seminal strategy for the direct synthesis of 2-bromobenzofurans involves the copper-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols. nih.gov This intramolecular cross-coupling of gem-dibromoolefins is particularly effective, utilizing a simple and operationally straightforward procedure with a ligand-free copper catalyst system (CuI), which simplifies purification. thieme-connect.com The method demonstrates a broad substrate scope, tolerating a range of electron-donating and electron-withdrawing groups, and generally provides high yields. thieme-connect.com

Copper catalysts have also been successfully applied to the synthesis of benzofurans by the ring closure of aryl o-bromobenzyl ketones. nih.gov Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a one-pot procedure for regioselectively substituted benzofurans. rsc.orgresearchgate.net

Table 2: Selected Copper-Catalyzed 2-Bromobenzofuran Synthesis

| Precursor | Catalyst System | Yield | Reference |

|---|---|---|---|

| 2-(2,2-dibromovinyl)-phenol | CuI | High | nih.govthieme-connect.com |

| 2-(2,2-dibromovinyl)-4-methylphenol | CuI | High | thieme-connect.com |

| 2-(2,2-dibromovinyl)-4-methoxyphenol | CuI | High | thieme-connect.com |

In line with the principles of green chemistry, transition-metal-free synthetic protocols are increasingly important. frontiersin.orgnih.gov A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549), in acetonitrile (B52724) to give good yields. organic-chemistry.org

Organocatalysis provides another avenue for metal-free benzofuran synthesis. A novel approach involves the [3+2] annulation and oxidative aromatization reaction of enals with 2-halophenols. nih.gov This process offers chemo- and regioselective access to 2-arylbenzofuran-3-carbaldehydes without the need for transition metals or harsh oxidants. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds through an unprecedented, organocatalytic, direct α-arylation pathway. nih.gov

Oxidative cyclization reactions provide a direct means of forming the C-O bond of the furan (B31954) ring from precursors that are already assembled in the correct carbon skeleton. These methods often involve the removal of two hydrogen atoms to achieve aromatization.

An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, using a catalytic amount of (diacetoxyiodo)benzene [PhI(OAc)2] with m-chloroperbenzoic acid as a stoichiometric oxidant, produces 2-arylbenzofurans in good to excellent yields. nih.govorganic-chemistry.org Palladium catalysis can also achieve oxidative cyclization; for example, the reaction between 2-hydroxystyrenes and iodobenzenes can form benzofurans through a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence. nih.gov Additionally, a versatile electrochemical oxidative intramolecular cyclization between 2-alkynylphenol derivatives and diselenides has been reported to generate a wide variety of substituted benzofurans. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.govcaltech.edu These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. kcl.ac.uk

A practical, versatile, and fast transition-metal-free microwave-assisted MCR has been developed for the synthesis of benzofuran-2-carboxamides. This method uses commercially available amines, 2'-hydroxyacetophenones, and other building blocks to quickly generate highly functionalized benzofurans. kcl.ac.uk Another sophisticated example is a one-pot, five-component reaction to synthesize tetrazole-benzofuran hybrids. This process involves a Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization, resulting in the formation of six new bonds in a single operation. rsc.org Such strategies are invaluable in drug discovery campaigns for the rapid identification of biologically active compounds. kcl.ac.uk

Pechmann Condensation and Subsequent Rearrangements for Bromobenzofuran Precursors

While not a direct route to benzofurans, the Pechmann condensation is a foundational method for the synthesis of coumarins, which can serve as versatile precursors for benzofuran derivatives. The reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-keto ester. For the synthesis of a bromobenzofuran precursor, a bromo-substituted phenol would be the logical starting material.

The mechanism of the Pechmann condensation is generally understood to proceed through several key steps. It begins with an acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the aromatic ring ortho to the hydroxyl group. This cyclization step is often followed by dehydration to yield the final coumarin (B35378) product. The reaction is typically performed under acidic conditions, using catalysts such as sulfuric acid, aluminum chloride, or other Lewis acids.

Subsequent rearrangement or modification of the resulting bromo-coumarin would be necessary to convert the pyrone ring into the furan ring of the target benzofuran. This transformation underscores the utility of the Pechmann condensation in generating key intermediates for more complex heterocyclic systems.

Functionalization at the 5-Position with the Methyl Acetate (B1210297) Moiety

Attaching the methyl acetate group at the C5 position of the 2-bromobenzofuran core is a critical step that can be approached through several modern synthetic methodologies. These include direct activation of the C5-H bond, various cross-coupling strategies to form the necessary carbon-carbon bond, or the synthesis of a carboxylic acid precursor followed by esterification.

Direct C-H Activation and Functionalization Strategies

Direct C-H activation is an atom-economical and increasingly powerful tool for the functionalization of heterocyclic compounds. This approach avoids the pre-functionalization of the substrate (e.g., halogenation) often required for traditional cross-coupling reactions. Transition metal catalysts, particularly those based on palladium and rhodium, are prominent in this field.

For the target molecule, a hypothetical direct C-H activation strategy would involve the coupling of 2-bromobenzofuran with a reagent that can deliver the methyl acetate moiety, such as methyl diazoacetate or a related species. Rhodium(III)-catalyzed reactions, for instance, have been reported for the C-H activation and annulation of salicylaldehydes with ethyl 2-diazo-3-oxopropanoate to form benzofuran derivatives. While highly effective, the regioselectivity of C-H activation on the benzofuran ring system can be challenging. The electronic properties of the substrate and the directing group employed play a crucial role. Research has shown that functionalization often preferentially occurs at the C2 or C3 positions of the furan ring. Achieving selective C-H activation at the C5 position in the presence of a C2-bromo substituent and other reactive sites remains a significant synthetic challenge that requires tailored catalyst and directing group systems.

Table 1: Comparison of Potential C-H Activation Strategies

| Catalyst System | Reagent for Acetate Moiety | Potential Advantages | Potential Challenges |

| Palladium(II) | Methyl Acrylate (B77674) / Oxidant | High functional group tolerance | Regioselectivity, potential for Heck-type side reactions |

| Rhodium(III) | Methyl Diazoacetate | Mild reaction conditions | Predominant C2/C3 selectivity, catalyst cost |

| Copper(I) | Alkyl Halide Precursor | Lower cost catalyst | Radical mechanism may lack selectivity |

Cross-Coupling Reactions for Carboxylic Acid and Ester Linkages at C5

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable and versatile methods for forming carbon-carbon bonds. To install the methyl acetate group at the C5 position, a 2-bromo-5-halobenzofuran serves as a key starting material.

Heck Coupling Reactions for α,β-Unsaturated Esters

The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes. nih.gov In this context, a 2-bromo-5-halobenzofuran (e.g., 5-iodo or 5-bromobenzofuran) can be coupled with methyl acrylate using a palladium catalyst and a base. nih.gov This reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the α,β-unsaturated ester, methyl (E)-3-(2-bromobenzofuran-5-yl)acrylate. nih.gov

The resulting unsaturated ester can then be reduced to the target saturated ester, Methyl 2-(2-bromobenzofuran-5-yl)acetate. Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for this transformation. This two-step sequence—Heck coupling followed by reduction—is a robust and well-established pathway to the desired product.

Other Carbon-Carbon Bond Forming Reactions at the Furan Ring

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions are highly effective for C-C bond formation at the C5 position.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent with an organohalide. mdpi.com A 2-bromo-5-halobenzofuran can be coupled with a suitable boronic acid or ester, such as a derivative of methyl bromoacetate (B1195939) (e.g., a pinacol (B44631) boronate). For example, studies have demonstrated the successful Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, confirming the reactivity of the C5 position. researchgate.netresearchgate.net This approach offers mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. libretexts.org A 2-bromo-5-halobenzofuran could be reacted with an organostannane reagent carrying the acetate side chain. Stille couplings are known for their broad scope, although the toxicity of the tin reagents is a notable drawback. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A 2-bromo-5-halobenzofuran could be coupled with an alkyne like propargyl acetate. rsc.org The resulting alkyne could then be subjected to a two-step reduction/hydration sequence to generate the methyl acetate side chain. This method provides a pathway to introduce the side chain with a different oxidation state initially.

Table 2: Overview of C5-Functionalization via Cross-Coupling

| Reaction Name | Substrate | Coupling Partner | Key Product Intermediate |

| Heck Coupling | 2-Bromo-5-iodobenzofuran | Methyl acrylate | Methyl (E)-3-(2-bromobenzofuran-5-yl)acrylate |

| Suzuki Coupling | 2-Bromo-5-bromobenzofuran | (2-Methoxy-2-oxoethyl)boronic acid, pinacol ester | This compound |

| Stille Coupling | 2-Bromo-5-iodobenzofuran | (Tributylstannyl)methyl acetate | This compound |

| Sonogashira Coupling | 2-Bromo-5-iodobenzofuran | Propargyl acetate | Methyl 2-(2-bromobenzofuran-5-yl)prop-2-ynoate |

Esterification Techniques for Carboxylic Acid Precursors at C5

An alternative and highly convergent strategy involves the synthesis of the corresponding carboxylic acid, 2-(2-bromobenzofuran-5-yl)acetic acid, followed by its esterification. The precursor acid can be synthesized through various routes, including the hydrolysis of a corresponding nitrile or ester intermediate, which might be formed via one of the cross-coupling methods mentioned previously. For instance, the alkaline hydrolysis of an ethyl ester of a related benzofuran acetic acid derivative using potassium hydroxide (B78521) in methanol (B129727)/water is a documented procedure. nih.govnih.gov

Once the carboxylic acid is obtained, the final esterification step can be carried out using several standard methods.

Fischer Esterification: This is a classic and widely used method involving the reaction of the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). cerritos.edumasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com

Reactions with Alkylating Agents: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which is then treated with an alkylating agent like methyl iodide or dimethyl sulfate (B86663) to form the methyl ester.

Carbodiimide-Mediated Esterification: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing it to react with methanol under mild conditions.

Regioselective Bromination Methodologies at the 2-Position of Benzofuran

The introduction of a bromine atom specifically at the C2-position of the benzofuran ring is a critical transformation for building the target scaffold. The inherent reactivity of the benzofuran ring system allows for several approaches, but achieving high regioselectivity is paramount. The C2-position is the most electron-rich and kinetically favored site for electrophilic attack and is also the most acidic proton on the heterocyclic ring, making it susceptible to both electrophilic substitution and deprotonation-halogenation strategies.

Electrophilic bromination is a classical and direct method for halogenating aromatic heterocycles. For benzofuran, the reaction typically proceeds with high preference for the 2-position due to the stability of the resulting cationic intermediate (sigma complex), which is well-stabilized by the adjacent oxygen atom and the fused benzene (B151609) ring. organic-chemistry.org However, controlling the reaction to achieve selective monobromination at C2 without side reactions, such as addition across the 2,3-double bond or substitution on the benzene ring, requires careful selection of reagents and conditions.

Common brominating agents like N-Bromosuccinimide (NBS) are frequently employed for this purpose, often yielding the desired 2-bromo product. wikipedia.orgmissouri.edu The selectivity can be highly dependent on the solvent and the presence of activating or deactivating groups on the benzofuran scaffold. wikipedia.org For electron-rich aromatic compounds, using NBS in dimethylformamide (DMF) can enhance para-selectivity, a principle that can be adapted to control substitution on the benzene portion of the benzofuran ring system. wikipedia.org

A powerful strategy for ensuring exclusive C2-bromination involves a two-step bromodesilylation process. This method provides exceptional regiochemical control by first installing a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS), at the 2-position. The silylated benzofuran then undergoes ipso-substitution, where the silyl group is replaced by a bromine atom upon treatment with an electrophilic bromine source. This approach is particularly valuable for complex substrates where direct bromination might lead to a mixture of isomers.

Table 1: Comparison of Electrophilic Bromination Methods for Benzofuran This table is interactive. Users can sort columns to compare different methodologies.

| Method | Brominating Agent | Typical Conditions | Selectivity Control | Reported Yield |

|---|---|---|---|---|

| Direct Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, room temp. | Inherent C2 preference; solvent can influence regioselectivity. wikipedia.orgnih.gov | Good to High |

An alternative to electrophilic attack is the deprotonation of the benzofuran ring followed by quenching with an electrophilic bromine source. The proton at the C2-position of benzofuran is the most acidic on the heterocyclic core (pKa ≈ 33 in THF), allowing for direct and regioselective metalation. hw.ac.uk Strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), can efficiently deprotonate the 2-position at low temperatures. hw.ac.ukbaranlab.org The resulting 2-lithiobenzofuran is a potent nucleophile that reacts readily with electrophiles like molecular bromine (Br₂) or 1,2-dibromoethane (B42909) to install the bromine atom with perfect regioselectivity.

This direct metalation approach is highly effective for unsubstituted or simply substituted benzofurans. However, for more complex analogues, a Directed Ortho-Metalation (DoM) strategy can be employed. baranlab.orgcdnsciencepub.comuwindsor.caharvard.edu In this methodology, a directing metalation group (DMG) on the benzene ring (e.g., at the 4- or 5-position) coordinates to the organolithium base, guiding deprotonation to an adjacent, or ortho, position. uwindsor.caharvard.edu While this is a powerful tool for functionalizing the benzene ring, the high acidity of the C2-proton means it must often be protected (e.g., with a silyl group) to allow for DoM to occur elsewhere on the molecule. researchgate.net This inherent reactivity underscores the utility of direct C2-lithiation as the most straightforward metalation strategy for introducing a bromine atom at that site.

Integrated One-Pot Synthetic Sequences for Efficiency Enhancement

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel, are a cornerstone of this approach. znaturforsch.comdtu.dkmdpi.comresearchgate.net The synthesis of 2-bromobenzofuran derivatives can be streamlined by integrating the formation of the benzofuran ring with its subsequent C2-bromination.

One such strategy involves the palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne, which undergoes subsequent cyclization to form the benzofuran ring. nih.gov This process can be adapted to generate the 2-bromo derivative directly by using a bromo-substituted alkyne. Alternatively, a tandem reaction can be designed where the benzofuran is formed in situ and then, without isolation, treated with a brominating agent like NBS to afford the final product. nih.gov For instance, a 3-substituted benzofuran, formed through a radical coupling reaction, can be efficiently brominated at the 2-position in a subsequent step, yielding the 2-bromo-3-substituted product in excellent yield. nih.gov These integrated sequences minimize waste and labor, making them highly attractive for larger-scale synthesis.

Table 2: Example of a One-Pot Benzofuran Formation and Bromination Sequence This table is interactive. Users can sort columns to explore the reaction steps.

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Palladium-Catalyzed Cyclization | 2-Iodophenol, Terminal Alkyne, Pd Catalyst, Base | Formation of the benzofuran core. nih.gov |

Development of Novel Catalytic Systems for Targeted Synthesis

The field of organic synthesis has been revolutionized by the development of novel catalytic systems that enable reactions with high efficiency and selectivity under mild conditions. Transition-metal catalysis, in particular, offers powerful tools for the synthesis and functionalization of benzofurans. organic-chemistry.org

Catalytic C-H activation has emerged as a state-of-the-art strategy for directly functionalizing heterocycles, avoiding the need for pre-functionalized starting materials. hw.ac.uk Palladium and rhodium catalysts have been successfully used for the C2-arylation and alkylation of benzofurans. nsf.gov While direct catalytic C-H bromination at the C2-position is an area of ongoing research, existing C-H activation protocols can be integrated into synthetic routes. For example, a C-H arylation at the C2-position could be followed by a selective bromination on the newly introduced aryl ring, demonstrating the versatility of these catalytic tools.

Furthermore, copper-catalyzed reactions are highly relevant for the synthesis of 2-bromobenzofurans. Cu-catalyzed cross-coupling reactions provide a reliable method for constructing the target molecules, offering an alternative to palladium-based systems. researchgate.net The development of catalysts with tailored ligands allows for fine-tuning of reactivity and selectivity, enabling the synthesis of complex benzofuran analogues that were previously difficult to access. Gold-catalyzed C-H alkylation of benzofurans at the C2-position has also been reported, showcasing the diverse range of metals that can be employed for selective functionalization. hw.ac.uk

Table 3: Overview of Catalytic Systems in Benzofuran Synthesis and Functionalization This table is interactive. Users can sort columns to compare different catalysts.

| Catalyst System | Reaction Type | Application to 2-Bromo Analogues |

|---|---|---|

| Palladium (Pd) | C-H Activation/Arylation, Cross-Coupling nih.govnsf.gov | Enables synthesis of the core and subsequent functionalization. Can be used in one-pot sequences. |

| Copper (Cu) | Cross-Coupling/Cyclization organic-chemistry.orgresearchgate.net | Provides direct routes to 2-bromobenzofurans from appropriate precursors. |

| Gold (Au) | C-H Alkylation hw.ac.uk | Demonstrates potential for selective C2-functionalization which could be part of a multi-step synthesis. |

Chemical Reactivity and Derivatization of Methyl 2 2 Bromobenzofuran 5 Yl Acetate

Reactivity of the Aryl Bromide Moiety (2-Position of Benzofuran)

The carbon-bromine bond at the 2-position of the benzofuran (B130515) core is a key handle for introducing molecular diversity. This aryl bromide moiety readily participates in a variety of transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The 2-bromobenzofuran (B1272952) scaffold is a competent substrate for several of these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is well-suited for the functionalization of bromobenzofurans. nih.govresearchgate.net This reaction typically employs a palladium catalyst and a base to facilitate the coupling. libretexts.org While direct studies on Methyl 2-(2-bromobenzofuran-5-yl)acetate are not extensively detailed, the reactivity of similar bromobenzofuran structures demonstrates the feasibility of this transformation. For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully coupled with various arylboronic acids in the presence of a palladium(II) complex catalyst in an ethanol/water mixture. nih.gov Similarly, methyl 5-bromobenzofuran-2-carboxylate, an isomer of the title compound, undergoes efficient Suzuki coupling with arylboronic acids using a benzothiazole-based palladium(II) precatalyst. researchgate.net These examples strongly suggest that the 2-bromo position of this compound would be reactive under similar conditions, allowing for the synthesis of 2-arylbenzofuran derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of substituted alkynes. The coupling of terminal alkynes with ortho-halophenols is a known method for preparing substituted benzofurans, indicating the general reactivity of halogenated precursors in this reaction class. researchgate.net The Sonogashira coupling is effective for a wide range of aryl halides, and 2-bromobenzofuran derivatives are expected to be suitable substrates for coupling with various terminal alkynes to produce 2-alkynylbenzofurans. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction has become a vital method for synthesizing aryl amines. wikipedia.org The process involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org Given the broad applicability of this reaction to various aryl bromides, it is anticipated that this compound can be coupled with a diverse range of primary and secondary amines to yield 2-aminobenzofuran derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | 2-Arylbenzofuran derivatives |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | 2-Alkynylbenzofuran derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-Aminobenzofuran derivatives |

Nucleophilic Aromatic Substitution (SNAr) in Activated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In the case of this compound, the benzofuran ring system is not strongly electron-deficient. Furthermore, the methyl acetate (B1210297) group at the 5-position is too distant to provide the necessary electronic activation at the 2-position. Therefore, the C2-Br bond is not expected to be susceptible to direct displacement by nucleophiles via a standard SNAr mechanism under typical conditions. For this reaction to occur, the introduction of potent electron-withdrawing groups onto the benzofuran core would be necessary.

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgharvard.edu The resulting organometallic intermediate can then be trapped with an electrophile. organic-chemistry.org In this compound, the furan (B31954) oxygen can act as a weak directing group, potentially facilitating deprotonation at the C3 position.

However, a more likely pathway involving organolithium reagents is halogen-metal exchange. The reaction of an aryl bromide with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures can rapidly exchange the bromine atom for a lithium atom. uwindsor.ca This process is often faster than directed deprotonation when dealing with aryl bromides. uwindsor.ca This would generate a 2-lithiobenzofuran intermediate, which is a potent nucleophile. This intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the 2-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a powerful alternative to cross-coupling reactions for functionalizing the 2-position.

Transformations of the Methyl Acetate Side Chain (5-Position of Benzofuran)

The methyl acetate side chain offers a second point of reactivity, allowing for modifications of the carboxylic acid functionality.

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-bromobenzofuran-5-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Basic Hydrolysis (Saponification): This is a common and often preferred method, as the reaction is irreversible. chemguide.co.uk The ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107). chemguide.co.ukchemspider.com The reaction yields the carboxylate salt, which is then protonated during an acidic workup to afford the final carboxylic acid product. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: This method involves heating the ester in the presence of excess water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uk

Reduction Reactions to Corresponding Alcohols

The methyl acetate group can be reduced to a primary alcohol, yielding 2-(2-bromobenzofuran-5-yl)ethanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide intermediate. This provides a straightforward route to the corresponding alcohol derivative, which can be used in further synthetic transformations.

Amidation and Transesterification Reactions

The ester functional group in this compound is a prime site for nucleophilic acyl substitution reactions, allowing for its conversion into amides and other esters through amidation and transesterification, respectively.

Amidation: The conversion of the methyl ester to an amide is a common transformation that can be achieved by reacting the ester with a primary or secondary amine. This reaction is often catalyzed by acids or bases, or can be promoted by organometallic reagents. For instance, direct amidation can be achieved using various catalysts, including those based on niobium(V) oxide, which has shown high activity for the amidation of methyl benzoate (B1203000) with aniline (B41778) under solvent-free conditions. Nickel-catalyzed methods have also been developed for the direct amidation of esters, including those with nitroarenes, which can tolerate a wide array of functional groups. Given the presence of other reactive sites in this compound, reaction conditions would need to be carefully selected to avoid unwanted side reactions.

Transesterification: This process involves the exchange of the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. The reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, a large excess of the new alcohol is often used, or the methanol by-product is removed. Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been shown to efficiently promote transesterification reactions under mild conditions.

A hypothetical reaction scheme for the amidation and transesterification of this compound is presented below:

| Reactant | Reagent | Product | Reaction Type |

| This compound | R¹R²NH | 2-(2-bromobenzofuran-5-yl)-N-R¹,R²-acetamide | Amidation |

| This compound | R³OH | R³ 2-(2-bromobenzofuran-5-yl)acetate | Transesterification |

α-Carbon Functionalization of the Acetate Group (e.g., Alkylation, Halogenation)

The methylene (B1212753) group (α-carbon) of the acetate moiety is another key site for functionalization. The protons on this carbon are acidic and can be removed by a suitable base to form an enolate, which can then react with various electrophiles.

Alkylation: The enolate generated from this compound can undergo alkylation with alkyl halides. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. Palladium

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis and Assignment.

¹H (proton) and ¹³C (carbon-13) NMR analyses are fundamental for identifying the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons. For Methyl 2-(2-bromobenzofuran-5-yl)acetate, specific, experimentally determined chemical shifts and coupling constants are not documented in available research. A theoretical analysis would predict distinct signals for the aromatic protons on the benzofuran (B130515) ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, the methyl (-CH₃) protons of the ester, and the unique proton on the furan (B31954) ring. Similarly, distinct ¹³C NMR signals would be expected for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the C-Br carbon, and the aliphatic carbons of the acetate moiety. Without experimental data, a definitive assignment remains speculative.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between carbons and protons, which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.

No published 2D NMR spectra are available for this compound, precluding a detailed analysis of its atomic connectivity and spatial arrangement.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. The presence of a bromine atom would be expected to produce a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. However, specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition and molecular formula. This crucial piece of identifying information is not publicly available for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for:

The ester carbonyl (C=O) stretch, typically a strong band around 1735-1750 cm⁻¹.

Aromatic C=C stretching vibrations.

C-O stretching vibrations for the ester and the furan ether linkage.

Aromatic and aliphatic C-H stretching.

The C-Br stretching vibration, typically found in the lower frequency region of the IR spectrum.

A search for experimental IR or Raman spectra for this compound was unsuccessful.

X-ray Crystallography for Solid-State Structural Determination and Conformation.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and information on intermolecular interactions like π-stacking or hydrogen bonding. There are no published crystal structures for this compound, meaning its solid-state conformation and packing arrangement are unknown.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately determine molecular geometries, energies, and other properties. For Methyl 2-(2-bromobenzofuran-5-yl)acetate, DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would serve as the foundation for understanding its electronic behavior and reactivity. Such studies on various benzofuran (B130515) derivatives have proven effective in correlating theoretical parameters with experimental observations jetir.orgrsc.orgresearchgate.net.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity semanticscholar.org.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap implies higher stability and lower reactivity jetir.org. For this compound, the distribution of the HOMO and LUMO across the benzofuran ring, the bromine atom, and the acetate (B1210297) group would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, in a study of 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.189 eV, indicating a reactive molecule with potential for nonlinear optical applications jetir.org. A similar analysis for the title compound would provide crucial predictions about its chemical behavior.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters This table presents typical parameters obtained from a DFT/B3LYP calculation for a benzofuran derivative, illustrating the type of data generated.

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -2.1 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is invaluable for predicting how it will interact with other chemical species wolfram.com. The MEP is mapped onto the electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue represents areas of low electron density and positive potential (prone to nucleophilic attack) wolfram.comnih.gov. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the furan (B31954) ring and the carbonyl group of the acetate moiety, as well as the bromine atom, identifying these as sites for electrostatic interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and predicting sites of reactivity aip.orgrsc.org.

Computational methods can accurately predict spectroscopic data, which is essential for structure verification and interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra rsc.orgmdpi.com. By optimizing the geometry of this compound and then performing GIAO calculations, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals, a technique that has become standard for structural elucidation of complex organic molecules acs.orgacs.orgnih.gov.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis) mdpi.com. This calculation provides information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption bands arxiv.org. For this compound, a TD-DFT calculation would predict the π-π* transitions responsible for its UV absorption, and these theoretical spectra can be compared with experimental measurements in various solvents to understand solvatochromic effects researchgate.netresearchgate.net.

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical chemical shifts calculated via the GIAO method are compared with experimental data for a hypothetical carbon atom in the benzofuran structure.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (Benzofuran) | 148.5 | 147.9 | +0.6 |

| C3 (Benzofuran) | 105.2 | 104.8 | +0.4 |

| C=O (Acetate) | 170.1 | 169.5 | +0.6 |

Elucidation of Reaction Mechanisms through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of benzofuran derivatives acs.orgnih.gov. By modeling reactants, transition states, intermediates, and products, DFT calculations can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which helps in understanding reaction kinetics and predicting the most favorable mechanism rsc.org.

For example, the synthesis of the benzofuran core often involves cyclization reactions tandfonline.comnih.gov. A computational study could elucidate the precise mechanism for the formation of this compound by calculating the energies of proposed intermediates and transition states. This can clarify whether a reaction proceeds through, for example, a concerted or a stepwise pathway, and explain the observed regioselectivity and stereoselectivity. Such theoretical investigations have been instrumental in refining and designing new synthetic routes for complex heterocyclic compounds tus.ac.jprsc.org.

Conformational Analysis and Energetic Profiles of the Compound

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis involves identifying the stable conformers (local minima on the potential energy surface) and determining their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bonds in the methyl acetate side chain.

A computational conformational search would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This process identifies the lowest-energy (most stable) conformation of the molecule, as well as the energy barriers to rotation between different conformers nih.gov. Understanding the preferred three-dimensional structure is a prerequisite for accurate calculations of other properties and for studying its potential interactions with biological targets ub.edu.

In Silico Prediction of Structure-Reactivity Relationships

In silico prediction of structure-reactivity relationships (SRRs) integrates various computational methods to understand how a molecule's chemical structure dictates its reactivity. By systematically applying the techniques described above (DFT, FMO, MEP), a comprehensive reactivity profile for this compound can be constructed.

This involves correlating calculated electronic descriptors (like HOMO-LUMO gap, electrostatic potential values, and atomic charges) with chemical behavior. For instance, by computationally introducing different substituents onto the benzofuran ring and recalculating these descriptors, one can predict how these structural modifications would alter the molecule's reactivity. This approach is fundamental in fields like drug design and materials science for rationally designing new molecules with desired properties nih.govresearchgate.netnih.gov. Studies on benzofuran derivatives have used these methods to build structure-activity relationships for various biological targets acs.orgnih.gov.

Role As a Synthetic Intermediate and Precursor in Chemical Synthesis

Precursor for the Construction of More Complex Benzofuran-Containing Scaffolds

The structure of Methyl 2-(2-bromobenzofuran-5-yl)acetate makes it an ideal starting material for building more elaborate molecules that retain the core benzofuran (B130515) structure. The bromine atom at the 2-position is a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions.

Detailed research into related bromobenzofuran compounds has demonstrated the utility of this approach. For instance, Sonogashira coupling reactions between bromobenzofurans and terminal alkynes are employed to introduce carbon-carbon triple bonds. rsc.org This methodology can be adapted to synthesize a variety of 2-alkynylbenzofurans, which can then undergo further transformations. Subsequent hydrogenation of the alkyne, for example, can yield alkyl side chains, while hydrolysis of a coupled propargyl acetate (B1210297) can introduce a hydroxypropyl moiety onto the benzofuran ring. rsc.org

The methyl acetate group also provides a versatile reaction site. This functional group can participate in a range of chemical transformations such as condensations, alkylations, and amidations to generate a diverse library of derivatives. The ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups, enabling the construction of more complex molecular architectures.

One documented example on a similar scaffold, methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate, involves its oxidation using 3-chloroperoxybenzoic acid (m-CPBA). This reaction selectively oxidizes the methylsulfanyl group to a methylsulfinyl group, yielding methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. nih.gov This transformation highlights how peripheral functional groups can be modified while the core bromobenzofuran structure remains intact, adding another layer of molecular complexity. nih.gov

| Reaction Type | Reagents/Conditions | Functionality Transformed | Potential Outcome | Source |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C2-Br bond | Introduction of an alkynyl substituent at the C2 position | rsc.org |

| Oxidation | m-CPBA, CH2Cl2, 273 K to rt | Sulfide to Sulfoxide (on an analogue) | Formation of a sulfinylbenzofuran derivative | nih.gov |

| Hydrolysis | Acid or base | Methyl ester | Conversion to carboxylic acid | |

| Reduction | LiAlH4 or DIBAL-H | Methyl ester | Conversion to primary alcohol | rsc.org |

Building Block in the Synthesis of Diverse Heterocyclic Compounds

Beyond elaborating the benzofuran scaffold itself, this compound can act as a foundational building block for synthesizing a variety of other heterocyclic systems. The inherent reactivity of the benzofuran moiety and its substituents allows for its incorporation into larger, more complex ring systems.

Research on analogous 5-bromobenzofuran (B130475) derivatives has shown their utility in constructing novel heterocyclic compounds. For example, starting from 1-(5-bromobenzofuran-2-yl)ethan-1-one, a series of reactions can lead to the formation of thiazole (B1198619) and pyrimidine-fused heterocycles. sciepub.com In one pathway, the starting ketone is converted to its thiosemicarbazone, which is then reacted with ethyl bromoacetate (B1195939) to form a thiazolidinone ring. sciepub.com This thiazolidinone can be further elaborated. For instance, reaction with tetracyanoethylene (B109619) can yield a 2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-ylidene)malononitrile. sciepub.com

Similarly, other studies demonstrate the reaction of 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile with hydrazonoyl halides to yield pyrazole (B372694) derivatives. researchgate.net These examples, while not starting directly from this compound, establish the principle that the bromobenzofuran core is a robust scaffold for the annulation or attachment of other heterocyclic rings, such as pyrazoles, thiazoles, and pyrimidines. sciepub.comresearchgate.net The acetate moiety on the target compound could be envisioned to participate in intramolecular cyclizations to form fused lactones or other ring systems after initial modification of the C2-bromo position.

| Starting Material Analogue | Reagents | Resulting Heterocycle | Source |

|---|---|---|---|

| 1-(5-Bromobenzofuran-2-yl)ethan-1-one thiosemicarbazone | Ethyl bromoacetate, NaOAc, Ethanol | Thiazolidinone derivative | sciepub.com |

| 3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile | Hydrazonoyl halides | Pyrazole derivatives | researchgate.net |

| 1-(5-Bromobenzofuran-2-yl)ethan-1-one hydrazone derivative | 6-amino-2-thiouracil, Acetic acid | Pyrimido[1,6-a]thiazolo[5,4-e]pyrimidine derivative | sciepub.com |

Intermediate in the Total Synthesis of Natural Product Analogues

Benzofuran rings are a common structural motif in a wide array of natural products that exhibit significant biological activities. rsc.org Consequently, the synthesis of these natural products and their analogues is a major focus of chemical research. Functionalized intermediates like this compound are valuable in this context, providing a pre-formed benzofuran core that can be elaborated into the final target molecule.

The total synthesis of several natural products has relied on a bromobenzofuran intermediate as a key building block. rsc.org For example, the synthesis of Ailanthoidol, a neolignan with antiviral and antioxidant properties, has been accomplished using a strategy that involves the Sonogashira coupling of a bromobenzofuran with propargyl acetate. This key step installs the side chain, which is then further modified through hydrogenation and hydrolysis to complete the synthesis. rsc.org A similar strategy has been applied to the synthesis of Homoegonol. rsc.org

These synthetic routes underscore the importance of bromobenzofuran intermediates. The bromine atom provides a reliable handle for palladium-catalyzed reactions to build the complex carbon skeleton of the natural product. The ability to modify other parts of the molecule, such as an ester side chain, allows for the necessary functional group manipulations to reach the final target. Therefore, this compound represents a potential key intermediate for the synthesis of analogues of these and other benzofuran-containing natural products. rsc.org

| Target Natural Product | Key Intermediate Type | Key Reaction | Significance | Source |

|---|---|---|---|---|

| Ailanthoidol | Bromobenzofuran | Sonogashira coupling with propargyl acetate | Installation of the key side chain for further elaboration. | rsc.org |

| Homoegonol | Bromobenzofuran | Sonogashira coupling with propargyl acetate | Efficient construction of the carbon skeleton. | rsc.org |

| Eupomatenoids | 2,3-disubstituted 5-bromobenzofuran | Ni-catalyzed reaction with allyl magnesium bromide | Final step in the synthesis of the natural product. | rsc.org |

Future Research Directions and Perspectives

Development of Environmentally Benign and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. For benzofuran (B130515) derivatives, this includes the use of catalysis to enhance efficiency and the adoption of eco-friendly reaction media. Current time information in Pasuruan, ID.nsf.gov Future research into the synthesis of Methyl 2-(2-bromobenzofuran-5-yl)acetate will likely prioritize these aspects.

Key areas of development include:

Catalytic Systems: Transition metal catalysis, particularly with palladium and copper, has been instrumental in constructing the benzofuran core. nsf.govacs.org Future efforts could focus on developing more sustainable catalytic systems, such as those utilizing earth-abundant metals or heterogeneous catalysts that can be easily recovered and recycled. nih.gov For instance, palladium-on-carbon (Pd/C) catalysts offer a recyclable and air-stable option for synthesizing benzofuran derivatives. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. rsc.org Research into atom-economical annulation and cyclization reactions that minimize waste will be crucial. rsc.org

Alternative Energy Sources: The use of microwave irradiation and visible-light-promoted reactions can significantly reduce reaction times and energy consumption. nsf.gov Photochemical routes, which can operate under mild, metal-free conditions, present an environmentally convenient alternative to traditional methods that often require more expensive bromo or iodo analogues. nih.gov

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A shift towards benign solvents like water, acetone, or deep eutectic solvents (DES) is a promising avenue for greener benzofuran synthesis. Current time information in Pasuruan, ID.nsf.gov For example, choline (B1196258) chloride-ethylene glycol (ChCl.EG) has been used as an eco-friendly deep eutectic solvent for the synthesis of benzofuran derivatives. nsf.gov

A summary of potential green synthetic strategies is presented in the table below.

| Strategy | Approach | Potential Benefits |

| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C), earth-abundant metal catalysts. | Catalyst recyclability, lower cost, reduced metal contamination. |

| Atom Economy | Development of one-pot tandem or domino reactions, annulation strategies. | Reduced waste, higher efficiency, simplified procedures. |

| Energy Input | Microwave-assisted synthesis, visible-light photoredox catalysis. | Faster reaction times, lower energy consumption, mild conditions. |

| Solvent Use | Reactions in water, bio-based solvents, or deep eutectic solvents. | Reduced environmental impact, improved safety profile. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The bromine atom at the C2 position and the activated C-H bonds on the benzofuran scaffold of this compound offer fertile ground for exploring novel chemical transformations.

Cross-Coupling Reactions: The C2-bromo functionality is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings. rsc.orgmdpi.commdpi.com These reactions allow for the introduction of a wide array of aryl, alkenyl, and alkynyl groups, creating a diverse library of 2-substituted benzofurans. Highly efficient protocols using ligands like XantPhos have been developed for coupling 2-bromobenzofurans with organometallic reagents. rsc.org

C-H Functionalization: Direct C-H activation and functionalization have emerged as powerful, step-economical strategies in organic synthesis. nsf.govnih.gov Research into the regioselective C-H arylation of the benzofuran core, particularly at the C3 or other positions on the benzene (B151609) ring, could provide direct routes to complex derivatives without the need for pre-functionalized substrates. nsf.govnih.gov Palladium and cobalt catalysts have shown promise in mediating such transformations. rsc.orgicchafoundation.org.in

Photoredox and Radical Reactions: Visible-light photoredox catalysis opens up new avenues for radical-based transformations. researchgate.netnih.gov The bromine atom of this compound could potentially participate in radical coupling reactions initiated by photoredox catalysts. researchgate.net This approach allows for the formation of C-C and C-heteroatom bonds under exceptionally mild conditions.

Unconventional Transformations of the Acetate (B1210297) Group: The methyl acetate moiety at the 5-position is not merely a passive substituent. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. Furthermore, palladium-catalyzed Tsuji-Trost-type reactions have been reported for benzofuran-2-ylmethyl acetates, enabling nucleophilic substitution with a variety of nitrogen, sulfur, and carbon nucleophiles. unicatt.it Exploring similar reactivity for the 5-acetate group could unlock new synthetic pathways.

Application of this compound in the Synthesis of Advanced Materials and Functional Molecules

The benzofuran scaffold is a key component in many functional organic materials due to its rigidity, stability, and electronic properties. alfa-chemistry.com this compound serves as a strategic precursor for accessing these advanced materials.

Organic Semiconductors: Benzofuran derivatives are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.comnih.gov Their fused aromatic structure facilitates efficient charge transport. The functional handles on this compound allow for its incorporation into larger conjugated systems. For example, the bromo group can be used for cross-coupling reactions to extend conjugation, a key requirement for semiconductor materials. nih.gov

Functional Polymers: The benzofuran nucleus can be incorporated into polymer backbones to create materials with high thermal stability and specific optical properties. researchgate.net The bifunctional nature of this compound (after conversion of the acetate to a carboxylic acid or other reactive group) makes it a potential monomer for polycondensation reactions, leading to novel polyesters, polyamides, or poly(ester-amide)s. researchgate.net Asymmetric polymerization of benzofuran has also been shown to produce optically active polymers with controlled molecular weights. acs.org

Fluorescent Dyes and Probes: The benzofuran core is a known fluorophore. nih.gov By strategically modifying the molecule through reactions at the bromo and acetate positions, its photophysical properties can be tuned. This allows for the design of novel fluorescent dyes for applications in materials science or as biological probes. nih.govresearchgate.net For instance, aminobenzofuran-fused rhodamine dyes exhibit deep-red to near-infrared emissions suitable for bio-imaging. nih.gov

The potential applications are summarized in the table below.

| Application Area | Rationale | Potential Role of this compound |

| Organic Electronics (OLEDs, OFETs) | Benzofuran core provides rigidity, stability, and favorable electronic properties for charge transport. alfa-chemistry.com | A building block for synthesizing larger conjugated molecules and oligomers via cross-coupling at the C2-bromo position. |

| Advanced Polymers | Incorporation of the benzofuran scaffold can enhance thermal stability and introduce specific optoelectronic properties. researchgate.net | Can be converted into a bifunctional monomer for polycondensation reactions to create novel polyesters and polyamides. |

| Functional Dyes & Probes | The benzofuran structure is a fluorescent scaffold whose properties can be tuned by substitution. nih.gov | Serves as a versatile precursor for creating new dyes with tailored absorption and emission spectra for imaging or sensing applications. |

Q & A

Q. Conflicting bioactivity data in different cell lines: How to identify the source?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.